10-Amino-N,N,N-trimethyldecan-1-aminium bromide
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Overview
Description
10-Amino-N,N,N-trimethyldecan-1-aminium bromide is a biochemical reagent that can be used as a biological material or organic compound for life science-related research . It is known for its high purity and is widely cited in global literature . The compound has a molecular formula of C13H30BrN and a molecular weight of 280.29 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-Amino-N,N,N-trimethyldecan-1-aminium bromide typically involves the reaction of 1-bromodecane with trimethylamine . The reaction is carried out under controlled conditions to ensure high yield and purity. The general reaction scheme is as follows: [ \text{C}{10}\text{H}{21}\text{Br} + \text{(CH}3\text{)}3\text{N} \rightarrow \text{C}{10}\text{H}{21}\text{N(CH}_3\text{)}_3\text{Br} ]
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and cost-effectiveness, ensuring that the final product meets the required purity standards for scientific research .
Chemical Reactions Analysis
Types of Reactions
10-Amino-N,N,N-trimethyldecan-1-aminium bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the bromide ion.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium hydroxide. The reactions are typically carried out in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions would yield decyltrimethylammonium hydroxide .
Scientific Research Applications
10-Amino-N,N,N-trimethyldecan-1-aminium bromide is used in various scientific research applications, including:
Chemistry: It is used as a phase transfer catalyst in organic synthesis.
Biology: The compound is used in cell culture studies to investigate cell membrane interactions.
Industry: It is used in the formulation of surfactants and detergents.
Mechanism of Action
The mechanism of action of 10-Amino-N,N,N-trimethyldecan-1-aminium bromide involves its interaction with cell membranes. The compound can integrate into the lipid bilayer, altering membrane permeability and affecting cellular processes . Its molecular targets include membrane proteins and phospholipids, which play a crucial role in maintaining cell integrity and function .
Comparison with Similar Compounds
Similar Compounds
- Decyltrimethylammonium bromide
- Cetyltrimethylammonium bromide
- Hexadecyltrimethylammonium bromide
Uniqueness
Compared to similar compounds, 10-Amino-N,N,N-trimethyldecan-1-aminium bromide has a unique structure that allows for specific interactions with biological membranes. Its shorter alkyl chain compared to cetyltrimethylammonium bromide and hexadecyltrimethylammonium bromide results in different physicochemical properties, making it suitable for specific applications in research and industry .
Properties
CAS No. |
681859-30-3 |
---|---|
Molecular Formula |
C13H31BrN2 |
Molecular Weight |
295.30 g/mol |
IUPAC Name |
10-aminodecyl(trimethyl)azanium;bromide |
InChI |
InChI=1S/C13H31N2.BrH/c1-15(2,3)13-11-9-7-5-4-6-8-10-12-14;/h4-14H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
LKLWMWWMSRTURN-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(C)CCCCCCCCCCN.[Br-] |
Origin of Product |
United States |
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